SQ 26655

Description

Overview of Thromboxane (B8750289) Prostanoid Receptor Agonists in Biomedical Research

Thromboxane prostanoid (TP) receptor agonists are compounds that bind to and activate the TP receptor, mimicking the effects of endogenous TXA2. These agonists are valuable tools in biomedical research for studying the diverse roles of TXA2 signaling in various physiological and pathophysiological processes. Research utilizing TP receptor agonists explores their impact on platelet function, vascular tone, and their involvement in conditions such as cardiovascular diseases, inflammation, and cerebrovascular disorders wikiwand.comresearchgate.netahajournals.orgahajournals.orgnih.gov. Due to the inherent instability of native TXA2, stable synthetic analogues are frequently employed in these investigations wikiwand.comwikipedia.orgguidetopharmacology.org.

Historical Context of Thromboxane A2 Analogue Development

The development of stable thromboxane A2 analogues arose from the need for research tools that could reliably activate the TP receptor without the rapid degradation characteristic of native TXA2. TXA2 is highly unstable in aqueous solutions, hydrolyzing to the biologically inactive thromboxane B2 within approximately 30 seconds wikiwand.com. This instability made direct study of TXA2 challenging. The synthesis of stable analogues, such as U46619 and SQ 26655, provided researchers with the ability to conduct controlled experiments to elucidate the cellular and physiological effects mediated by TP receptor activation wikiwand.comwikipedia.orgguidetopharmacology.org. Early studies utilized these analogues to investigate mechanisms of vasoconstriction and platelet aggregation ahajournals.orgahajournals.orgnih.gov.

Positioning of this compound as a Stable Thromboxane A2 Mimic in Research

This compound is recognized as a synthetic analogue of thromboxane A2 that exhibits stability, making it a valuable tool for research into TP receptor-mediated effects ahajournals.orgwikipedia.orgnih.govnih.gov. It functions as a TP receptor agonist, activating the receptor similarly to TXA2 wikipedia.orgguidetopharmacology.org. Studies have utilized this compound to investigate its effects on vascular smooth muscle contraction and calcium handling, providing insights into the mechanisms by which TP receptor activation influences vascular tone ahajournals.orgahajournals.org. Its stability allows for more consistent and prolonged experimental conditions compared to using native TXA2 wikipedia.org.

Scope and Academic Relevance of this compound Investigations

Investigations involving this compound have contributed to the understanding of TP receptor pharmacology and the physiological consequences of its activation. Research using this compound has explored its potency in inducing contraction in various vascular tissues, such as cerebral and canine veins ahajournals.orgahajournals.orgnih.gov. These studies help to characterize the responsiveness of different vascular beds to TP receptor activation and the underlying signaling pathways, including calcium mobilization ahajournals.orgahajournals.org. The use of this compound, alongside other stable analogues, remains relevant in academic research focused on the multifaceted roles of thromboxane signaling in health and disease wikipedia.orgguidetopharmacology.orgnih.gov.

Example Data Table (Illustrative - based on search result ahajournals.org)

While specific comprehensive datasets for this compound across various studies were not consistently available in a format suitable for a single interactive table covering all aspects of its research significance, one study provides data on its effect on calcium uptake in bovine cerebral arteries.

| Compound | External Ca2+ Concentration (mmol/l) | 45Ca Uptake (nmol/g) - Control | 45Ca Uptake (nmol/g) - With Compound |

| Prostaglandin (B15479496) F2 alpha | 1.2 | 69 | 108 |

| This compound | 1.2 | 78 | 141 |

Note: This table is based on data presented in the abstract of the cited source ahajournals.org and is illustrative of the type of data generated in studies using this compound.

Detailed Research Findings (Examples based on search results):

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

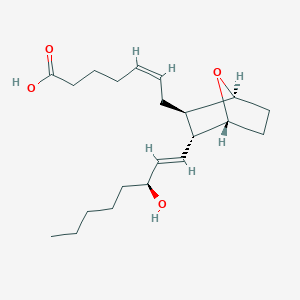

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-16(22)12-13-18-17(19-14-15-20(18)25-19)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSCITFBDCQRGG-BWDSMMMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CCC(C1CC=CCCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Cellular Mechanisms of Action of Sq 26655

Thromboxane (B8750289) Prostanoid Receptor (TP Receptor) Agonism by SQ 26655

The TP receptor is a G protein-coupled receptor (GPCR) that is the primary target for thromboxane A2 (TXA2) and prostaglandin (B15479496) H2 (PGH2), potent mediators involved in processes like platelet aggregation and vasoconstriction. This compound functions as a stable analog and agonist of the TP receptor, mimicking the actions of endogenous ligands. wikipedia.orgmedchemexpress.commedchemexpress.com

Specificity of TP Receptor Binding and Activation

The TP receptor exhibits binding affinity for its primary endogenous ligands, TXA2 and PGH2, as well as certain synthetic analogs like this compound and I-BOP. wikipedia.orgcaymanchem.com Studies investigating the binding of radiolabeled TP receptor ligands, such as [125I]BOP, to human platelets have shown that this compound can competitively displace these ligands from their binding sites, indicating direct interaction with the receptor. nih.gov Research using a related analog, [125I]BOP, suggested the presence of potentially two distinct binding sites on human platelets, which could represent TP receptor subtypes or different receptor states. nih.gov The binding and activating potencies of this compound for the TP receptor are reported to be similar to those of I-BOP. wikipedia.org

Receptor-G Protein Coupling and Downstream Signaling Pathways

TP receptors are classic GPCRs that mediate their cellular effects by coupling to and activating intracellular G proteins. wikipedia.orgidrblab.netuniprot.orgdrugbank.comsigmaaldrich.com The primary coupling of TP receptors occurs with the Gq/11 family of G proteins. idrblab.netuniprot.orgdrugbank.comsigmaaldrich.com Activation of Gq/11 initiates the phosphatidylinositol-calcium second messenger system, leading to the activation of phospholipase C. idrblab.netuniprot.orgdrugbank.comsigmaaldrich.com This pathway ultimately influences various cellular responses. In addition to coupling with Gq/11, TP receptors have also been shown to mobilize members of the G12/13 family of G proteins. uniprot.org Furthermore, different isoforms of the TP receptor exist, with isoform 1 (TP alpha) activating adenylyl cyclase and isoform 2 (TP beta) inhibiting it, demonstrating the complexity of TP receptor signaling depending on the specific isoform involved. idrblab.netuniprot.org

Guanine (B1146940) Nucleotide Binding (G) Protein Activation and Uncoupling

Upon binding of an agonist like this compound, the TP receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G proteins. wikipedia.org This activation involves the exchange of GDP for GTP on the alpha subunit of the G protein, leading to the dissociation of the alpha subunit from the beta-gamma dimer. Both the GTP-bound alpha subunit and the beta-gamma dimer can then interact with downstream effector molecules to propagate the signal. wikipedia.orguniprot.org Prolonged exposure to TP receptor agonists, including this compound, leads to a phenomenon known as homologous desensitization, where the receptor's ability to mobilize its G protein targets and stimulate cell function is rapidly reduced. wikipedia.orgnih.govpnas.org This desensitization process involves the initial uncoupling of the receptor from its associated G protein. nih.govpnas.org

Modulation of Platelet GTPase Activity

GTPase activity plays a crucial role in terminating G protein-mediated signaling by hydrolyzing the GTP bound to the G alpha subunit back to GDP, thereby promoting the reassociation of the G protein heterotrimer. ebi.ac.uk Studies investigating the effects of this compound on human platelets have demonstrated a significant modulation of GTPase activity. Exposure of platelets to this compound resulted in a 60-70% decrease in this compound-stimulated platelet GTPase activity. nih.govpnas.org This reduction in GTPase activity is consistent with the observed desensitization of the TP receptor and its uncoupling from G proteins, suggesting impaired signal termination.

Protein Kinase C Activation Dynamics

Activation of TP receptors by agonists such as this compound leads to the activation of Protein Kinase C (PKC). nih.govpnas.org PKC is a family of enzymes that are key players in various signal transduction pathways and are activated by second messengers like diacylglycerol (DAG) and calcium ions, which are produced downstream of Gq/11 activation. wikipedia.orgnih.govucsd.edu The activation of PKC involves its translocation to the plasma membrane and interaction with cofactors. wikipedia.orgucsd.edu Research indicates that exposure of platelets to this compound results in PKC activation. nih.govpnas.org However, this activation is subject to desensitization; exposure to this compound leads to a significant decrease (60-90%) in subsequent TP receptor-stimulated PKC activation. nih.govpnas.org The dynamics of PKC activation are influenced by the duration and magnitude of the upstream signals, and sustained activation can occur even after the initial signals dissipate. nih.gov

Intracellular Calcium Homeostasis Regulation by this compound

A key downstream effect of TP receptor activation, mediated primarily through Gq/11 coupling, is the mobilization of intracellular calcium. idrblab.netuniprot.orgsigmaaldrich.com Activation of phospholipase C by Gq/11 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol, thereby increasing intracellular calcium concentration. idrblab.netuniprot.orgsigmaaldrich.commdpi.com This increase in intracellular calcium is a critical event in mediating various cellular responses, including platelet aggregation and smooth muscle contraction. wikipedia.orgidrblab.netuniprot.org Studies using this compound have shown that it induces the release of calcium in platelets. nih.govpnas.org However, consistent with the phenomenon of desensitization, pre-exposure of platelets to this compound attenuates subsequent TP receptor-stimulated calcium release. nih.govpnas.org Intracellular calcium homeostasis is tightly regulated by a complex interplay of calcium channels, transporters, and buffering systems within the cell and its organelles, including the ER, mitochondria, and lysosomes. jax.orgmdpi.comkuleuven.benih.gov

Extracellular Calcium Influx Mechanisms

This compound has been shown to promote calcium influx through receptor-operated channels (ROCs). Studies in bovine middle cerebral arteries indicated that this compound constricts these arteries, in part, by promoting the influx of extracellular Ca2+ through ROCs that are sensitive to calcium antagonists such as verapamil (B1683045) and nifedipine (B1678770). uni-freiburg.deuni.lu This suggests that the activation of thromboxane receptors by this compound is functionally coupled to the opening or modulation of specific calcium channels in the plasma membrane. The constriction induced by this compound was significantly inhibited in the presence of these calcium antagonists. uni.lu

Quantitative analysis using 45Ca uptake studies has provided further evidence for this compound-induced calcium influx. In bovine middle cerebral arteries, this compound significantly increased low-affinity 45Ca uptake. uni-freiburg.deuni.lu This uptake, measured at an external Ca2+ concentration of 1.2 mmol/l, increased from a control level of 78 nmol/g to 141 nmol/g in the presence of this compound. uni.lu This increase in low-affinity 45Ca uptake was completely abolished by pretreatment with calcium antagonists like verapamil or nifedipine, reinforcing the role of calcium channels in this process. uni.lu

Here is a summary of the quantitative 45Ca uptake data:

| Condition | 45Ca Uptake (nmol/g) |

| Control | 78 |

| This compound (10-8 M) | 141 |

| This compound + Verapamil (10-6 M) | Not significantly increased compared to control uni.lu |

| This compound + Nifedipine (33x10-7 M) | Not significantly increased compared to control uni.lu |

Receptor-Operated Calcium Channel Modulation

Release of Intracellular Calcium from Depletable Stores

In addition to promoting extracellular calcium influx, this compound also triggers the release of calcium from intracellular storage sites. Studies have shown that this compound stimulates calcium release in human platelets. nih.govwikipedia.org Furthermore, in bovine middle cerebral arteries, this compound-induced constriction is mediated in part by the release of Ca2+ from depletable internal stores. uni-freiburg.deuni.lu This release from intracellular stores, often involving pathways mediated by inositol 1,4,5-trisphosphate (IP3), contributes to the rapid rise in cytosolic calcium concentration upon thromboxane receptor activation.

Desensitization Phenomena in Response to this compound

Prolonged or repeated exposure of cells to agonists like this compound can lead to a diminished response, a phenomenon known as desensitization. This is a crucial regulatory mechanism that prevents excessive or prolonged signaling. Thromboxane receptors undergo desensitization in the presence of this compound. nih.govwikipedia.org

Kinetics of Thromboxane Receptor Desensitization

The desensitization of thromboxane receptors in response to this compound is a rapid process. In human platelets, exposure to 1.4 µM this compound resulted in a significant decrease (60-90%) in subsequent thromboxane receptor-stimulated responses, including aggregation and calcium release. nih.govwikipedia.org The desensitization was found to be rapid, with a half-time of 2-3 minutes. nih.govwikipedia.org

Here is a representation of the desensitization kinetics:

| Time of Preincubation with this compound | Subsequent Response to this compound (% of Control) |

| 0 min | 100 |

| 5 min | 40-30 (approximate range from figure) nih.gov |

| 15 min | 30-10 (approximate range from figure) nih.gov |

| 30 min | <10 (approximate range from figure) nih.gov |

| 60 min | <10 (approximate range from figure) nih.gov |

Note: Values are approximate percentages derived from graphical data in the source and represent the mean ± SEM of multiple experiments.

Mechanisms of Receptor Down-Regulation Following Agonist Exposure

The process of thromboxane receptor desensitization induced by this compound involves a sequence of events. Initial exposure to the agonist leads to uncoupling of the receptor from its associated guanine nucleotide-binding protein (G protein). nih.govwikipedia.org This uncoupling attenuates the immediate downstream signaling. Following this initial uncoupling, a more prolonged exposure to the agonist results in eventual receptor down-regulation. nih.govwikipedia.org Receptor down-regulation typically involves a decrease in the total number of receptors expressed on the cell surface or within the cell, contributing to a sustained reduction in cellular responsiveness to the agonist. This down-regulation is a common mechanism for regulating the sensitivity of GPCRs after prolonged agonist exposure.

Pharmacological Characterization of Sq 26655 in Preclinical Models

Cardiovascular System Research Models

Research into the cardiovascular effects of SQ 26655 has primarily employed isolated tissue preparations and perfused organ systems to assess its impact on vascular tone and myocardial function.

Cerebrovascular Tone and Calcium Fluxes in Bovine Cerebral Arteries

Studies using isolated bovine middle cerebral arteries have provided insights into how this compound affects cerebrovascular tone and the underlying mechanisms involving calcium handling. SQ-26,655 is a stable thromboxane (B8750289) A2 analogue ahajournals.orgresearchgate.net.

Isometric Tension Measurements in Response to this compound

Isometric tension measurements in bovine middle cerebral arteries have demonstrated that this compound induces constriction. The maximal constriction was produced by 10-7 M SQ-26,655, with mean maximal tensions developed reaching 12.13 ± 1.15 g. ahajournals.org This constriction was found to be near-maximally inhibited in calcium-deficient solutions, indicating a significant dependence on extracellular calcium. ahajournals.orgresearchgate.net

Interactions with Calcium Antagonists (e.g., Verapamil (B1683045), Nifedipine)

The constriction induced by this compound in bovine cerebral arteries is only partially inhibited by calcium antagonists such as verapamil and nifedipine (B1678770). ahajournals.orgnih.gov Pretreatment with verapamil (10-5 M) or nifedipine (3.3 x 10-7 M) in concentrations sufficient to produce near-maximal inhibition of K+-induced constriction resulted in only half-maximal inhibition of SQ-26,655-induced constriction. ahajournals.org Specifically, pretreatment with verapamil reduced maximal SQ-26,655-induced constriction to 42.6 ± 5.8% of control, while pretreatment with nifedipine reduced it to 46.6 ± 7.6% of control. ahajournals.org This suggests that while this compound promotes calcium influx through receptor-operated channels sensitive to these calcium antagonists, it also appears to constrict cerebral arteries by releasing calcium from depletable internal stores, a mechanism less affected by these agents. ahajournals.org Both SQ-26,655 and prostaglandin (B15479496) F2 alpha increased 45Ca uptake, and these increases were blocked by verapamil and nifedipine. ahajournals.org

Direct Myocardial Effects in Perfused Rat Heart Systems

The direct effects of this compound on the myocardium have been investigated using buffer-perfused rat heart preparations under both ischemic and non-ischemic conditions. nih.govkarger.com

Coronary Flow Modulation under Ischemic and Non-Ischemic Conditions

In buffer-perfused rat hearts, this compound (0.1 µM) was found to reduce coronary flow under both pre-ischemic and post-ischemic reperfusion conditions. nih.govkarger.com This reduction in coronary flow is considered a significant effect of this compound in this model. nih.govkarger.com TP receptor blockade with 1.0 µM SQ 30,741 completely reversed the flow and cardiodepressant effects of SQ 26,655. nih.govkarger.com

Impact on Cardiac Function and Lactate (B86563) Dehydrogenase Release

This compound (0.1 µM) also reduced cardiac function in buffer-perfused rat hearts before and after ischemia. nih.govkarger.com The observed decrease in contractile function appeared to be secondary to the reduction in coronary flow. nih.govkarger.com Despite these effects on flow and function, this compound did not reverse the beneficial effects of SQ 30,741 on LDH release. nih.govkarger.com Lactate dehydrogenase (LDH) is an enzyme present in nearly all living cells and is often used as a marker of tissue breakdown, including myocardial infarction. wikipedia.orgsouthtees.nhs.uk Its release from the heart can indicate cellular damage. wikipedia.orgsouthtees.nhs.uknih.gov

Platelet Biology Investigations

Preclinical studies have investigated the effects of this compound on platelet function, primarily focusing on its ability to induce platelet aggregation and its interaction with thromboxane A2 receptors.

Induction of Platelet Aggregation in Human Platelet Preparations

This compound has been shown to induce aggregation in human platelet preparations medchemexpress.com. Studies utilizing washed human platelets have demonstrated that this compound is potent in competing with a thromboxane A2/prostaglandin H2 receptor antagonist, [125I]-PTA-OH, for binding to the putative TxA2/PGH2 receptor nih.gov. The rank order potency for a series of mimetics, including this compound, to compete for this binding site was found to be highly correlated with their rank order potency for inducing platelet aggregation nih.gov. This suggests that this compound activates human platelets through interaction with the TxA2/PGH2 receptor nih.gov.

Exposure of human platelets to this compound can lead to a decrease in subsequent TxA2 receptor-stimulated aggregation. For instance, incubation with 1.4 µM this compound resulted in a significant reduction (60-90%) in subsequent aggregation responses stimulated by TxA2 receptor agonists nih.govpnas.org. This desensitization effect was observed to be rapid nih.govpnas.org.

An interactive table summarizing the effect of this compound on human platelet aggregation based on available data:

Investigation of Thromboxane A2 Receptor-Stimulated Responses

This compound functions as a TxA2 receptor agonist medchemexpress.commedchemexpress.com. Studies have investigated its role in stimulating responses mediated by the thromboxane A2 receptor (TP receptor). The TP receptor is one of the five classes of prostanoid receptors and its preferred endogenous ligand is thromboxane A2 wikipedia.org.

Exposure of human platelets to this compound (1.4 µM) has been shown to induce desensitization of subsequent responses stimulated by TxA2 receptor agonists nih.govpnas.org. This desensitization affects not only aggregation but also other downstream signaling events, such as calcium release and protein kinase C activation nih.govpnas.org. The mechanism of this desensitization involves initial uncoupling of the TP receptor from a guanine (B1146940) nucleotide-binding (G) protein, followed by eventual receptor down-regulation nih.govpnas.org. Consistent with this, this compound stimulation resulted in a significant decrease (60-70%) in platelet GTPase activity nih.govpnas.org.

In studies using buffer-perfused rat hearts, this compound (0.1 µM) reduced coronary flow and cardiac function, effects that were reversed by a TP receptor antagonist, SQ 30,741 karger.comnih.gov. This indicates that in this model, this compound exerts its effects, at least in part, through vascular TP receptors karger.comnih.gov.

An interactive table summarizing this compound's effects on TxA2 receptor-stimulated responses:

Comparative Studies with Other Platelet Agonists and Antagonists

This compound has been included in comparative studies to evaluate its potency and mechanisms relative to other platelet agonists and antagonists. In terms of binding to the TxA2/PGH2 receptor in washed human platelets, this compound demonstrated a higher potency in competing with [125I]-PTA-OH compared to U44069 and U46619, but was less potent than ONO-11113 nih.gov. The rank order potency for binding competition (ONO-11113 > SQ-26655 > U44069 > U46619 = 9,11-azo PGH2 > MB28767) was highly correlated with the rank order potency for inducing platelet aggregation nih.gov.

Studies investigating TxA2 receptor desensitization in human platelets have compared this compound with U46619, another TxA2 receptor agonist nih.govpnas.org. Both this compound and U46619 at a concentration of 1.4 µM induced a similar degree of desensitization (60-90% decrease) in subsequent agonist-stimulated aggregation, calcium release, and protein kinase C activation nih.govpnas.org. The kinetics of desensitization were also comparable between the two agonists nih.govpnas.org.

In buffer-perfused rat hearts, both U-46619 (0.01-1.0 µM) and this compound (0.1 µM) reduced coronary flow and cardiac function karger.comnih.gov. The effects of this compound on flow and cardiac function were reversed by the TP receptor antagonist SQ 30,741, similar to the reversal observed with U-46619 karger.comnih.gov.

An interactive table comparing this compound with other compounds in platelet studies:

Methodological Approaches in the Research of Sq 26655

In Vitro Experimental Systems and Assays

In vitro studies provide controlled environments to investigate the direct effects of SQ 26655 on specific tissues, cells, or biochemical pathways.

Isolated Tissue Bath Preparations (e.g., Bovine Cerebral Arteries)

Isolated tissue bath preparations are a classical pharmacological tool used to evaluate the concentration-response relationships of compounds on contractile tissues nih.gov. This technique allows for the measurement of isometric contraction and the assessment of how agonists and antagonists modulate tissue responses nih.gov. Bovine cerebral arteries have been utilized in such preparations to study the effects of vasoconstrictor prostanoids, including the stable thromboxane (B8750289) A2 analogue, SQ-26,655 ahajournals.org.

Studies using bovine middle cerebral arteries demonstrated that SQ-26,655 induced constriction in a dose-related manner ahajournals.org. Half-maximal constriction was produced by a concentration of 1.3x10⁻⁷ M SQ-26,655 ahajournals.org. The mean maximal tension developed by SQ-26,655 at 10⁻⁷ M was 12.13 ± 1.15 g ahajournals.org. Pretreatment with calcium antagonists such as verapamil (B1683045) (10⁻⁵ M) or nifedipine (B1678770) (3.3 x 10⁻⁷ M) significantly inhibited SQ-26,655-induced constriction ahajournals.org. Verapamil reduced maximal SQ-26,655-induced constriction to 42.6 ± 5.8% of control, while nifedipine reduced it to 46.6 ± 7.6% of control ahajournals.org. These findings suggest that SQ-26,655 constricts cerebral arteries, in part, by promoting the influx of extracellular Ca²⁺ through calcium-sensitive receptor-operated channels ahajournals.org.

Table 1: SQ-26655 Induced Constriction in Bovine Middle Cerebral Arteries

| Compound | Effect | EC₅₀ (M) | Maximal Tension (g) @ 10⁻⁷ M | Inhibition by Verapamil (10⁻⁵ M) (% of control) | Inhibition by Nifedipine (3.3 x 10⁻⁷ M) (% of control) |

| SQ-26,655 | Constriction | 1.3 x 10⁻⁷ | 12.13 ± 1.15 | 42.6 ± 5.8 | 46.6 ± 7.6 |

Platelet Aggregation Assays (e.g., Turbidimetric Aggregometry)

Platelet aggregation assays, particularly turbidimetric aggregometry, are widely used to assess platelet function and the effects of compounds on platelet clumping nih.govresearchgate.net. This method measures changes in light transmission through platelet-rich plasma as platelets aggregate in response to an agonist nih.govresearchgate.net. While turbidimetric aggregometry is a standard technique for studying platelet agonists like thromboxane A2 analogues, specific research findings detailing the use of this compound in turbidimetric platelet aggregation assays were not found in the provided context nih.govresearchgate.nethelena.commountsinai.orgjoyadv.it.

Radioligand Binding Assays (e.g., 45Ca fluxes)

Radioligand binding assays are employed to characterize receptors, determine their distribution, and assess the affinity and selectivity of ligands nih.govperceptive.com. In the context of this compound research, studies on bovine cerebral arteries have utilized 45Ca fluxes to investigate the mechanisms of prostanoid-induced constriction ahajournals.org.

Experiments measuring 45Ca fluxes in bovine cerebral arteries exposed to SQ-26,655 (10⁻⁸ M) showed a significant increase in low-affinity 45Ca uptake ahajournals.org. Specifically, low-affinity 45Ca uptake increased from 78 to 141 nmol/g during 5 minutes of 45Ca loading in the presence of SQ-26,655 ahajournals.org. This increase in low-affinity 45Ca uptake induced by SQ-26,655 was completely abolished by pretreatment with verapamil or nifedipine ahajournals.org. In contrast, SQ-26,655 had no effect on high-affinity 45Ca uptake or on the rate of 45Ca efflux after preincubation in calcium-deficient media ahajournals.org. These findings suggest that SQ-26,655 promotes calcium uptake from low-affinity binding sites through receptor-operated channels and also appears to release calcium from depletable internal stores, contributing to its constrictor effects ahajournals.org.

Biochemical Assays for Signaling Pathway Analysis (e.g., GTPase activity, PKC activation)

Biochemical assays are crucial for dissecting the intracellular signaling pathways activated by chemical compounds. These can include examining the activity of enzymes like GTPases or the activation status of protein kinases such as Protein Kinase C (PKC) synaptogen.combosterbio.com. PKC is a family of enzymes activated by signals such as increases in diacylglycerol or calcium ion concentration, playing roles in various cellular responses bosterbio.comharvard.edu. While these assays are relevant for understanding the downstream effects of compounds acting on receptors, specific research findings detailing the use of biochemical assays to measure GTPase activity or PKC activation directly in response to this compound were not found in the provided context synaptogen.combosterbio.comharvard.eduucsd.edumdpi.com.

Ex Vivo Perfusion Models (e.g., Buffer-Perfused Rat Hearts)

Ex vivo perfusion models, such as buffer-perfused isolated rat hearts, allow for the study of a compound's effects on organ function in a controlled environment without the influence of systemic circulation nih.govkarger.comqmul.ac.ukfrontiersin.org. This model is valuable for assessing direct cardiac and vascular effects nih.govkarger.com.

Buffer-perfused rat hearts have been used to investigate the direct effects of this compound nih.govkarger.com. At a concentration of 0.1 µM, this compound was observed to reduce coronary flow and cardiac function both before and after induced ischemia nih.govkarger.com. The decrease in contractile function appeared to be secondary to the flow decrement nih.govkarger.com. The effects of this compound on flow and cardiac function were completely reversed by the TP receptor antagonist SQ 30,741 (1.0 µM) nih.govkarger.com. However, SQ 30,741 did not reverse the beneficial effects of this compound on ischemia-induced lactate (B86563) dehydrogenase (LDH) release nih.govkarger.com. Receptor binding studies using radiolabeled ligands ([³H]-SQ 29,548 and [³H]-U-46619) in this model indicated that few, if any, TP receptors exist in myocytes, suggesting that the observed vascular effects are mediated via vascular TP receptors nih.govkarger.com.

Spectroscopic and Chromatographic Techniques for Compound Analysis in Research

Spectroscopic and chromatographic techniques are essential for the identification, characterization, and quantification of chemical compounds in research. Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often coupled (HPLC-MS or LC-MS), provide powerful tools for analyzing compound purity, structure, and concentration in various matrices shimadzu.commdpi.comscispace.com. While these techniques are routinely used in chemical and pharmacological research to analyze compounds like this compound, specific details or data on the application of these methods for the analysis of this compound itself within the context of the provided biological studies were not found shimadzu.commdpi.comscispace.comgovinfo.gov. The molecular formula of this compound is C₂₁H₃₄O₄, and its molecular weight is 350.499 zhanggroup.org.

Interactions of Sq 26655 with Prostanoid Biosynthesis and Metabolism Pathways

Role of SQ 26655 as a Tool to Discern Thromboxane (B8750289) A2-Mediated Effects from Biosynthesis Inhibition

As a direct agonist of the TP receptor, this compound is instrumental in distinguishing the effects mediated specifically by the activation of these receptors from the broader consequences of inhibiting the biosynthesis of TXA2. wikipedia.orgnih.gov Inhibitors of TXA2 biosynthesis, such as thromboxane synthase inhibitors, prevent the formation of TXA2 from its precursor PGH2. medchemexpress.comresearchgate.net This reduces the ligand available to activate TP receptors. In contrast, this compound bypasses the synthesis pathway and directly activates the TP receptor. wikipedia.orgmedchemexpress.com

Studies utilizing this compound can therefore isolate the downstream cellular and physiological responses that occur specifically due to TP receptor engagement. For example, in research on ischemic rat hearts, this compound was shown to reduce coronary flow and cardiac function. These effects were reversed by a TP receptor antagonist (SQ 30,741), confirming that they were mediated through TP receptor activation rather than an effect on prostanoid synthesis pathways. nih.gov This highlights how this compound serves as a specific probe for investigating the functional consequences of TP receptor signaling.

Differentiation from Cyclooxygenase Inhibitors

Cyclooxygenase (COX) inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs), exert their effects by blocking the enzymes (COX-1 and COX-2) responsible for the initial conversion of arachidonic acid to PGH2, a precursor for all downstream prostanoids, including TXA2 and prostacyclin. dvm360.comstanford.edu This broad inhibition impacts the production of multiple prostanoids. dvm360.com

Influence on Prostacyclin Production in Research Models

While this compound is a TP receptor agonist and does not directly influence the enzymes of prostacyclin biosynthesis, studies investigating the effects of TP receptor activation in complex biological systems can reveal indirect influences on prostacyclin production. wikipedia.orgmedchemexpress.com Prostanoid pathways are interconnected, and the activation of one receptor type can sometimes trigger compensatory or regulatory responses involving other prostanoids.

Research in buffer-perfused rat hearts, for example, showed that the TP receptor agonist U-46619 (another stable TXA2 analog similar in action to this compound) significantly increased prostacyclin production during reperfusion. nih.gov Although this specific finding pertains to U-46619, it suggests that activation of TP receptors can, in certain research models and physiological contexts, indirectly influence the production of prostacyclin. The exact mechanisms underlying such indirect effects can vary depending on the cell types and tissues involved in the research model. Prostacyclin production by endothelial cells, for instance, can be stimulated by various factors, and the interplay between signaling pathways initiated by TP receptor activation and those regulating prostacyclin synthesis can be complex. nih.gov Further research utilizing this compound in different experimental setups would be necessary to fully elucidate its potential indirect influences on prostacyclin production in various research models.

Future Directions and Emerging Research Avenues for Thromboxane A2 Analogs

Development of Novel Receptor-Selective Agonists and Antagonists

The development of novel TP receptor-selective agonists and antagonists remains a significant area of research. While SQ 26655 is a known agonist, future efforts are focused on designing compounds with enhanced selectivity for the TP receptor over other prostanoid receptors and potentially for the individual TP receptor isoforms, TPα and TPβ. wikipedia.orgnih.gov The existence of these two splice variants with differing C-terminals and potential differences in downstream signaling presents an opportunity for developing isoform-selective ligands. nih.govresearchgate.netcaymanchem.com

Research findings on the binding affinities of various TP receptor ligands, including this compound, provide a basis for the design of new compounds. For instance, studies have reported the dissociation constant (Kd) of this compound for the TP receptor in the nanomolar range. researchgate.net

| Compound | TP Receptor Affinity (Kd) | Reference |

| This compound | 1.12–3 nM | researchgate.net |

| U-46619 | 6.19–16 nM | researchgate.net |

| I-BOP | 0.322–7.9 nM | researchgate.net |

| SQ 29,548 | 4.1 nM (Ki) | researchgate.net |

Future research aims to synthesize and evaluate compounds with improved potency and selectivity profiles compared to existing tools like this compound, potentially leading to more precise pharmacological dissection of TP receptor-mediated effects and the development of targeted therapies. The identification of novel TP receptor antagonists, such as BM-531 and BM-591, with high affinity for human platelet TP receptors highlights the ongoing efforts in this area. fiveable.me

Advanced Structural Elucidation and Rational Design of Analogues

Advanced structural elucidation techniques and rational design principles are crucial for developing new TP receptor ligands. While the general structure of this compound and its activity as a TP agonist are established, future research involves gaining a more detailed understanding of the TP receptor structure, its ligand-binding pocket, and the molecular interactions that govern ligand binding and receptor activation. researchgate.netcaymanchem.com

Rational drug design approaches, often guided by quantitative structure-activity relationships (QSAR), aim to predict how modifications to a molecule's structure will affect its biological activity. mdpi.comnih.govnih.govnih.gov Although specific research on the rational design of new analogues of this compound was not prominently found, the principles of rational design applied to other TP receptor ligands are relevant. Understanding the key structural features of this compound and other potent agonists that contribute to TP receptor binding and activation can inform the design of novel compounds with desired properties. researchgate.netcaymanchem.com

Studies on the TP receptor have indicated that the seventh transmembrane domain and the second extracellular loop are important for ligand binding. researchgate.netcaymanchem.com Further structural studies, potentially involving techniques like X-ray crystallography or cryo-EM of the TP receptor bound to various ligands including agonists like this compound, could provide invaluable insights for structure-based rational design of next-generation TP receptor modulators.

Integration of this compound Research into Systems Biology Approaches

Systems biology approaches aim to understand complex biological systems by integrating data from various levels, including molecular interactions, cellular processes, and physiological outcomes. nih.govnih.govfrontiersin.orguniprot.orgahajournals.org While this compound has been used to study specific TP receptor-mediated events like platelet desensitization and cardiac effects, integrating these findings into broader systems biology models represents an emerging avenue. nih.gov

TP receptors are known to couple with multiple G proteins, including Gq and G13, leading to diverse downstream signaling cascades such as phospholipase C activation and RhoGEF activation. researchgate.netcaymanchem.com Research utilizing this compound to selectively activate TP receptors in different cellular contexts can provide data on the specific signaling pathways engaged. Integrating this data with other 'omics' data (e.g., transcriptomics, proteomics) in a systems biology framework could help to elucidate the complex network of interactions influenced by TP receptor activation. While current research may not explicitly detail future systems biology studies centered solely on this compound, the data generated from studies using this agonist are valuable inputs for building and validating systems-level models of eicosanoid signaling and its impact on cellular and organ function.

Exploration of Unconventional TP Receptor-Mediated Biological Processes

Beyond their classical roles in hemostasis and vascular tone, TP receptors are increasingly recognized for their involvement in a variety of unconventional biological processes, including inflammation, immune responses, and cancer progression. wikipedia.orgguidetopharmacology.orgnih.govcaymanchem.com this compound, as a tool to activate TP receptors, can be instrumental in exploring these less-understood roles.

Research using TP receptor agonists and antagonists has implicated TP signaling in modulating inflammatory responses in various cell types. nih.gov Furthermore, TP receptor activation has been suggested to contribute to tumor cell proliferation, migration, and metastasis in several cancer types. guidetopharmacology.orgnih.gov While many studies in these areas utilize a range of TP receptor ligands, future research could specifically employ this compound to probe the precise mechanisms by which TP receptor activation influences these unconventional processes. This could involve investigating the downstream signaling pathways activated by this compound in specific cell types involved in inflammation or cancer, or studying the effects of this compound in relevant in vitro and in vivo models of these conditions. The use of selective agonists like this compound is crucial for differentiating TP receptor-mediated effects from those mediated by other prostanoid receptors.

The exploration of TP receptor involvement in regulating blood flow in specific vascular beds, potentially through interactions with other signaling molecules like 20-HETE and isoprostanes, also represents an unconventional area where tools like this compound can contribute to future understanding. wikipedia.orgresearchgate.net

Q & A

Q. How should researchers design an initial literature review strategy to identify gaps in knowledge about SQ 26655?

Methodological Answer: Begin with systematic keyword searches in databases like PubMed and Scopus, prioritizing peer-reviewed studies. Use Boolean operators (e.g., "this compound AND synthesis") to refine results. Map existing findings into categories (e.g., chemical properties, biological activity) and apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate gaps . Maintain a structured database of sources with annotations on contradictory results .

Q. What experimental design principles are critical for studying this compound’s physicochemical properties?

Methodological Answer: Use factorial design to isolate variables (e.g., temperature, solvent polarity) affecting stability or reactivity. Include negative controls (e.g., solvent-only samples) and technical replicates to distinguish experimental noise from true effects. Validate instrumentation (e.g., HPLC, NMR) with certified reference materials .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Methodological Answer: Document synthesis protocols using standardized formats (e.g., SIOCheM templates), including batch-specific metadata (e.g., raw material sources, ambient conditions). Share raw data and code for computational simulations via repositories like Zenodo. Conduct inter-laboratory validation studies to identify protocol-sensitive variables .

Advanced Research Questions

Q. What statistical methods are appropriate for resolving contradictions in this compound’s reported bioactivity data?

Q. How should researchers optimize analytical methods for detecting this compound in complex matrices (e.g., biological fluids)?

Methodological Answer: Use design of experiments (DoE) to balance parameters like detection limit, selectivity, and throughput. Validate methods per ICH guidelines, including spike-and-recovery tests for accuracy and robustness assessments under stress conditions (e.g., pH extremes). Compare performance against gold-standard techniques (e.g., mass spectrometry) .

Q. What strategies mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

Methodological Answer: Blind analysts to sample identities during data collection. Apply cheminformatics tools (e.g., molecular docking simulations) to generate hypotheses independently of experimental data. Use external validation cohorts to test predictive models, and report effect sizes with confidence intervals to avoid overinterpretation .

Q. How can computational modeling address gaps in this compound’s mechanistic understanding?

Methodological Answer: Combine molecular dynamics simulations (for binding kinetics) with QSAR models (for activity predictions). Calibrate force fields using experimental data (e.g., crystallographic structures). Perform perturbation analysis to identify critical residues or functional groups driving activity .

Data Management and Validation

Q. What criteria define high-quality datasets for this compound research?

Methodological Answer: Datasets must include:

- Raw instrument outputs (e.g., chromatograms, spectra) alongside processed data.

- Metadata compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Uncertainty estimates for all measurements (e.g., ±SD for triplicates). Use platforms like Electronic Lab Notebooks (ELNs) for version control and audit trails .

Q. How should researchers handle incomplete or ambiguous historical data on this compound?

Methodological Answer: Apply data imputation techniques (e.g., multiple imputation by chained equations) only if missingness is random. Flag ambiguous data in publications and propose targeted experiments to resolve uncertainties. Collaborate with original authors to access unpublished protocols or raw data .

Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving this compound in animal models?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design transparency. Justify sample sizes via power analysis to minimize unnecessary animal use. Report adverse events comprehensively, even if deemed unrelated to this compound. Include negative results in public databases to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.